molecular formula C7H3Cl2NS B1293530 2,6-Dichlorobenzothiazole CAS No. 3622-23-9

2,6-Dichlorobenzothiazole

Cat. No. B1293530
CAS RN: 3622-23-9
M. Wt: 204.08 g/mol
InChI Key: QDZGJGWDGLHVNK-UHFFFAOYSA-N
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Description

2,6-Dichlorobenzothiazole is a chemical compound that serves as a key intermediate in the synthesis of various benzothiazole derivatives. It is characterized by the presence of two chlorine atoms and a benzothiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring.

Synthesis Analysis

The synthesis of 2,6-dichlorobenzothiazole derivatives has been explored through various methods. A highly regioselective synthesis approach using microwave-promoted Suzuki–Miyaura coupling reactions with arylboronic acids has been reported to efficiently produce 2-aryl-6-chlorobenzothiazoles . Additionally, the synthesis of 2-chloro-6-chloromethylbenzothiazole from ethyl 4-aminobenzonic through a multi-step process including cyclization and chlorination has been described, confirming the structures of intermediates and the final compound through NMR spectroscopy .

Molecular Structure Analysis

Structural studies have shown that 2,6-dichlorobenzothiazole can form complexes with other compounds. For instance, diphenyltin dichloride forms adducts with benzothiazole, exhibiting trigonal bipyramidal and distorted octahedral geometries . The crystal structure of these adducts has been determined using X-ray diffraction, revealing discrete non-interacting molecules with specific coordination around the tin atom .

Chemical Reactions Analysis

The reactivity of 2,6-dichlorobenzothiazole derivatives has been investigated in various chemical reactions. The alkylation of 2-amino-6-nitro- and 2,6-diaminobenzothiazoles with ethylene chlorohydrin has been studied, with the structure of synthesized compounds confirmed using spectroscopic methods and X-ray diffraction . Furthermore, the general reactivity of 2-lithiobenzothiazole with a range of electrophiles has been explored, demonstrating its potential as a formyl anion equivalent in the synthesis of α-hydroxy carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dichlorobenzothiazole derivatives are influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of 2,6-di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole have been reported, with the compound exhibiting fluorescence behavior and forming a supramolecular 3D structure through intermolecular interactions . Additionally, the antibacterial activity of certain 2,6-dichlorobenzothiazole derivatives has been evaluated, highlighting the compound's potential in medicinal chemistry .

Scientific Research Applications

1. Synthesis and Molecular Structure

2,6-Dichlorobenzothiazole serves as a key intermediate in synthesizing various chemically significant compounds. For instance, it is used in the synthesis of 2-aryl-6-chlorobenzothiazoles through microwave-promoted Suzuki–Miyaura coupling reactions, demonstrating high regioselectivity and efficiency in creating compound libraries (Yeon Heo et al., 2006). Additionally, 2,6-Dichlorobenzothiazole derivatives have been studied for their structural properties, as evidenced by research on benzo-bridged bis(1,2,3-dithiazoles) and their selenium analogues, providing insights into molecular and electronic structures and redox chemistry (T. Barclay et al., 1997).

2. Antimicrobial and Antibacterial Properties

Compounds derived from 2,6-Dichlorobenzothiazole have shown promising antibacterial properties. Research into Schiff bases derived from benzothiazoles, including 2,6-Dichlorobenzothiazole, has revealed their effectiveness against pathogenic bacterial species like Escherichia coli and Staphylococcus aureus (Mahmood-ul-hassan et al., 2002).

3. Antifungal and Anticancer Applications

The antifungal and anticancer properties of certain derivatives of 2,6-Dichlorobenzothiazole have been explored. For example, 2-(2,4-Dihydroxyphenylo)-5,6-dichlorobenzothiazole has shown characteristics as an anticancer, antifungal, and antibacterial drug with cytostatic activity (M. Gagoś et al., 2005).

4. Corrosion Inhibition

2,6-Dichlorobenzothiazole derivatives are effective as corrosion inhibitors. For example, N-(6-aminobenzothiazol-2-yl)benzamide and 2,6-diaminobenzothiazole have been used to inhibit corrosion in acid mediums, showing significant inhibition efficiency and suggesting their potential in protecting metals (S. Rekha et al., 2016).

Safety And Hazards

2,6-Dichlorobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2,6-dichloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZGJGWDGLHVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189773
Record name 2,6-Dichlorobenzothiazole
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Molecular Weight

204.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorobenzothiazole

CAS RN

3622-23-9
Record name 2,6-Dichlorobenzothiazole
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Record name 2,6-Dichlorobenzothiazole
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Record name 2,6-Dichlorobenzothiazole
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Record name 2,6-dichlorobenzothiazole
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Record name 2,6-DICHLOROBENZOTHIAZOLE
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Synthesis routes and methods

Procedure details

2-Amino-6-chlorobenzothiazole (15.7 g, 85 mmol) in H3PO4 (85%) (470 mL) was heated to 100° C. and dissolved. Then clear solution was cooled and vigorously stirred by mechanical stirrer. NaNO2 (17.6 g, 255 mmol) in water (30 mL) was added slowly keeps the temperature below 0° C. Separately a solution of CuSO4/5H2O (85 g), NaCl (107 g) in water (350 mL) was cooled to −5° C. and stirred by mechanical stirrer. After potassium iodide starch paper's color was disappeared diazonium solution was keeping cold and added slowly to the copper chloride solution with vigorous stirring. The reaction mixture was allowed to warm to room temperature. After 1 h water (1 L) and ether (1 L) were added to the reaction mixture and extracted twice. Organic layer was washed by water and dried over anhydrous MgSO4 and concentrated. Crude residue was purified by silica gel chromatography (H/A=4/1, 180 g of silica gel) to provide title compound 101 (7.46 g, 48%).
Name
Quantity
107 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
15.7 g
Type
reactant
Reaction Step Four
Name
Quantity
470 mL
Type
solvent
Reaction Step Four
Name
Quantity
17.6 g
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
potassium iodide starch
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Y Heo, YS Song, BT Kim, JN Heo - Tetrahedron letters, 2006 - Elsevier
Suzuki–Miyaura coupling reactions of 2,6-dichlorobenzothiazole with arylboronic acids, promoted by microwave heating, efficiently produce 2-aryl-6-chlorobenzothiazoles in a highly …
Number of citations: 98 www.sciencedirect.com
M Adams, C de Kock, PJ Smith… - European Journal of …, 2017 - Wiley Online Library
A series of ferrocenyl‐containing benzothiazoles with amine side‐chains, both organosilane and carbon analogues, were prepared and fully characterised. The compounds were …
S Malhotra, PS Seng, SG Koenig, AJ Deese… - Organic …, 2013 - ACS Publications
The chemoselective functionalization of a range of dihaloaromatics with methyl, cyclopropyl, and higher alkyl Grignard reagents via iron-catalyzed cross-coupling is described. The site …
Number of citations: 62 pubs.acs.org
T Kato, T Ohara, N Suzuki, N Naya, K Fukao… - Bioorganic & Medicinal …, 2023 - Elsevier
Peroxisome proliferator-activated receptor δ (PPARδ) is considered to be a target for treating metabolic syndrome, whereas there is no PPARδ agonist in clinical use. Previously, we …
Number of citations: 1 www.sciencedirect.com
D Mene, M Kale - Current Organic Synthesis, 2016 - ingentaconnect.com
Substantial attention has been given in developing novel heterocyclic compounds as these have been found to exhibit varied biological activities. Benzothiazoles belong to one of the …
Number of citations: 26 www.ingentaconnect.com
T Kato, K Fukao, T Ohara, N Naya… - Journal of Medicinal …, 2023 - ACS Publications
Peroxisome proliferator-activated receptor δ (PPARδ) is considered to be a pharmaceutical target to treat metabolic diseases including atherosclerosis, but there is no PPARδ agonist …
Number of citations: 3 pubs.acs.org
P Chander Sharma, K Kumar Bansal… - Current Topics in …, 2017 - ingentaconnect.com
Background: Severity of microbial infections and escalating resistance towards antibiotics has created a deep necessity for discovery of novel anti-infective agents. Heterocyclic …
Number of citations: 38 www.ingentaconnect.com
YJ Wu, BV Yang - Progress in Heterocyclic Chemistry, 2008 - Elsevier
Publisher Summary This chapter discusses the syntheses and reactions of these 5-membered heterocyclic ring systems containing nitrogen and sulfur (or selenium). The importance of …
Number of citations: 1 www.sciencedirect.com
R Rossi, F Bellina, M Lessi - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
The palladium‐catalyzed Suzuki–Miyaura reaction of multiply halogenated, electron‐rich and electron‐deficient heteroarenes is one of the most reliable and environmentally friendly …
Number of citations: 161 onlinelibrary.wiley.com
MV Lyubarskii, TI Gromova… - ZHURNAL …, 1989 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 1

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